molecular formula C15H16OTe B14428170 [(2-Methoxy-2-phenylethyl)tellanyl]benzene CAS No. 82486-29-1

[(2-Methoxy-2-phenylethyl)tellanyl]benzene

Cat. No.: B14428170
CAS No.: 82486-29-1
M. Wt: 339.9 g/mol
InChI Key: HCNBOROMAHZHDP-UHFFFAOYSA-N
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Description

[(2-Methoxy-2-phenylethyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-methoxy-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-2-phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with appropriate organic substrates. One common method is the reaction of diphenyl ditelluride with 2-methoxy-2-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the tellurium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-2-phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.

    Reduction: Formation of tellurium hydrides or tellurium-free organic compounds.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

[(2-Methoxy-2-phenylethyl)tellanyl]benzene has several scientific research applications:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of [(2-Methoxy-2-phenylethyl)tellanyl]benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form covalent bonds with biomolecules, leading to the modulation of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl ditelluride: A related organotellurium compound with two phenyl groups bonded to a tellurium atom.

    (2-Methoxy-2-phenylethyl)selenyl]benzene: A selenium analog of [(2-Methoxy-2-phenylethyl)tellanyl]benzene with similar chemical properties.

    Phenyl telluride: A simpler organotellurium compound with a single phenyl group bonded to a tellurium atom.

Uniqueness

This compound is unique due to the presence of both a methoxy and a phenylethyl group, which can influence its reactivity and biological activity. The combination of these functional groups with the tellurium atom provides a distinct chemical profile compared to other organotellurium compounds.

Properties

CAS No.

82486-29-1

Molecular Formula

C15H16OTe

Molecular Weight

339.9 g/mol

IUPAC Name

(2-methoxy-2-phenylethyl)tellanylbenzene

InChI

InChI=1S/C15H16OTe/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

HCNBOROMAHZHDP-UHFFFAOYSA-N

Canonical SMILES

COC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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